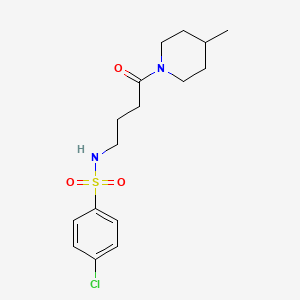

4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3S/c1-13-8-11-19(12-9-13)16(20)3-2-10-18-23(21,22)15-6-4-14(17)5-7-15/h4-7,13,18H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPXLAHHRPEINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-methylpiperidine with appropriate reagents under controlled conditions.

Attachment of the Benzene Ring: The chloro-substituted benzene ring is introduced through a nucleophilic substitution reaction, where the piperidine intermediate reacts with 4-chlorobenzenesulfonyl chloride.

Formation of the Final Compound: The final step involves the coupling of the piperidine-benzene intermediate with a suitable butylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A benzenesulfonamide core substituted with a chlorine atom at the para position.

- A butyl chain linker terminated with a 4-methylpiperidin-1-yl-4-oxo group, conferring both lipophilic and hydrogen-bonding properties.

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonamide Core

Key Observations :

Linker and Terminal Group Modifications

Key Observations :

Pharmacokinetic and Bioactivity Comparisons

Biological Activity

4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide, identified by its CAS number 154477-55-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antibacterial, antifungal, anti-inflammatory, and analgesic properties.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClN₃O₃S |

| Molecular Weight | 351.83 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 657.2 °C |

| Flash Point | 351.3 °C |

Synthesis and Characterization

The synthesis of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide involves several steps:

- Formation of the Sulfonamide : The initial step includes the reaction between piperidine derivatives and sulfonyl chlorides.

- Characterization Techniques : The synthesized compound was characterized using techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (-NMR).

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, a study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of the compound against these pathogens.

Antifungal Activity

In vitro tests have shown that the compound also possesses antifungal activity against fungi such as Candida albicans. The antifungal efficacy was evaluated using standard methods, revealing promising results that suggest potential therapeutic applications in treating fungal infections.

Anti-inflammatory Effects

The anti-inflammatory properties of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide were assessed through various assays measuring the inhibition of pro-inflammatory cytokines. Results indicated a notable reduction in cytokine levels, suggesting its potential use in inflammatory conditions.

Analgesic Properties

The analgesic effects were evaluated using animal models where pain response was measured post-administration of the compound. The results showed a significant decrease in pain behavior, indicating that it may act as an effective analgesic agent.

Case Studies

Several case studies have documented the biological activity of similar compounds with structural similarities to 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide:

- Case Study A : A study on a related sulfonamide showed effective antibacterial action against multi-drug resistant strains.

- Case Study B : Another research highlighted the anti-inflammatory potential of derivatives in clinical settings for chronic inflammatory diseases.

- Case Study C : An investigation into piperidine derivatives revealed their analgesic properties in neuropathic pain models.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer: A two-step synthesis is commonly employed:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with 4-(4-methylpiperidin-1-yl)-4-oxobutylamine in a polar aprotic solvent (e.g., THF or DCM) under nitrogen.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >98% purity.

Critical Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm product identity using H/C NMR and HRMS. Avoid excess sulfonyl chloride to prevent di-sulfonylation byproducts .

Q. What spectroscopic and crystallographic techniques are essential for structural validation?

Methodological Answer:

- NMR : Assign signals for the sulfonamide NH (~10.5 ppm, broad singlet) and piperidinyl protons (δ 1.4–2.8 ppm).

- X-ray Crystallography : Use SHELX-97 for structure refinement. Key parameters include:

Q. How does the substituent pattern influence biological activity in sulfonamide derivatives?

Methodological Answer: Compare activity via Structure-Activity Relationship (SAR) studies:

Advanced Research Questions

Q. How to resolve contradictions between crystallographic data and computational conformational predictions?

Methodological Answer:

- Problem : Crystallographic data may show a twisted sulfonamide conformation (torsion angle ~77.8°) conflicting with DFT-optimized planar geometries.

- Resolution :

Q. What strategies mitigate phase ambiguity in X-ray diffraction for this compound?

Methodological Answer:

- Challenges : Weak diffraction due to flexible 4-oxobutyl chain.

- Solutions :

- Fragment Screening : Co-crystallize with small-molecule fragments (e.g., morpholine derivatives) to enhance crystal packing.

- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) datasets.

- Phasing : Employ SHELXD for dual-space recycling and SHELXE for density modification .

Q. How to analyze discrepancies in biological activity across assay platforms?

Methodological Answer:

- Case Study : Inconsistent IC values in cell-free vs. cell-based NLRP3 assays.

- Approach :

Data Contradiction Analysis

Q. Conflicting results in antimicrobial activity: How to determine if the disparity arises from assay conditions or structural variability?

Methodological Answer:

- Hypothesis Testing :

- Standardized Assays : Repeat MIC testing in triplicate using CLSI guidelines (fixed inoculum size: 5 × 10 CFU/mL).

- Structural Confirmation : Verify batch consistency via LC-MS (ESI+) and F NMR (if fluorinated analogs are used).

- Statistical Analysis : Apply ANOVA to compare activity across substituents (p < 0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.